2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene
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Overview
Description
2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene is an organic compound that belongs to the class of diazathia compounds These compounds are characterized by the presence of nitrogen and sulfur atoms within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene typically involves the reaction of 4-methylphenylhydrazine with sulfur-containing reagents under controlled conditions. One common method includes the use of thionyl chloride as a reagent, which facilitates the formation of the diazathia structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-chlorophenyl)-2lambda~6~-diazathia-1,2-diene
- 2-Methyl-2-(4-fluorophenyl)-2lambda~6~-diazathia-1,2-diene
- 2-Methyl-2-(4-bromophenyl)-2lambda~6~-diazathia-1,2-diene
Uniqueness
2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
61832-76-6 |
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Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
diimino-methyl-(4-methylphenyl)-λ6-sulfane |
InChI |
InChI=1S/C8H12N2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9-10H,1-2H3 |
InChI Key |
SXCKUDYKAIHZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=N)C |
Origin of Product |
United States |
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